19-hydroxy-10-deacetylbaccatin III

Cytotoxicity Taxane Cancer cell lines

Select 19-Hydroxy-10-deacetylbaccatin III for synthesis of C19-modified docetaxel analogs without multi-step protection. Its native C19 hydroxyl directly enables 19-hydroxydocetaxel production. For baccatin III ANDA filing, this compound is a mandated USP/EP impurity reference standard; substituting other taxanes compromises method specificity and regulatory acceptance. Use as a low-potency comparator in taxane SAR studies—exhibits only 16.6% inhibition (A498) and 32% (NCI-H226) at 30 μg/mL, providing a validated benchmark for more potent analogs.

Molecular Formula C29H36O11
Molecular Weight 560.6 g/mol
CAS No. 154083-99-5
Cat. No. B601411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19-hydroxy-10-deacetylbaccatin III
CAS154083-99-5
Synonyms(2aR,4S,4aR,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-4,6,9,11-tetrahydroxy-4a-(hydroxymethyl)-8,13,13-trimethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one;  [2aR-(2aα,4β,4aβ,6β,9α,11α,12
Molecular FormulaC29H36O11
Molecular Weight560.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H36O11/c1-14-17(32)11-29(37)24(39-25(36)16-8-6-5-7-9-16)22-27(12-30,23(35)21(34)20(14)26(29,3)4)18(33)10-19-28(22,13-38-19)40-15(2)31/h5-9,17-19,21-22,24,30,32-34,37H,10-13H2,1-4H3/t17-,18-,19+,21+,22-,24-,27+,28-,29+/m0/s1
InChIKeyLCBRTOBUIDCSID-ZHPRIASZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





19-Hydroxy-10-deacetylbaccatin III (CAS 154083-99-5): A Differentiated Taxane Intermediate for Semi-Synthesis and Analytical Reference Procurement


19-Hydroxy-10-deacetylbaccatin III is a taxane diterpenoid isolated from Taxus species that serves as both a biosynthetic intermediate in paclitaxel production and a key precursor for the semi-synthesis of 19-hydroxydocetaxel, a docetaxel analog with reported high in vitro cytotoxicity [1]. Structurally, it features a C19 hydroxyl group and a deacetylated C10 position , modifications that distinguish it from the more abundant taxane scaffolds baccatin III and 10-deacetylbaccatin III and confer distinct physicochemical and biological properties relevant to both synthetic chemistry and analytical method development.

Why Baccatin III or 10-Deacetylbaccatin III Cannot Substitute for 19-Hydroxy-10-deacetylbaccatin III in Specific Research and Quality Control Applications


Generic substitution among taxane intermediates is precluded by distinct hydroxylation and acetylation patterns that govern both downstream synthetic compatibility and analytical behavior. 19-Hydroxy-10-deacetylbaccatin III bears a unique C19 hydroxyl that enables the synthesis of 19-hydroxy analogs such as 19-hydroxydocetaxel—a transformation not accessible from baccatin III or 10-deacetylbaccatin III without extensive protecting group manipulations [1]. In cytotoxicity assays, the compound exhibits markedly different potency compared to structurally related taxanes (e.g., ~2-fold lower inhibition of NCI-H226 cells versus 10-deacetyl-13-oxobaccatin III at equivalent concentration) . Furthermore, in quality control of baccatin III drug substance, 19-hydroxy-10-deacetylbaccatin III is a specified impurity ; using an incorrect structural analog as a reference standard would invalidate method accuracy and regulatory compliance. The quantitative evidence below substantiates these critical points of differentiation.

19-Hydroxy-10-deacetylbaccatin III: Quantitative Differentiation Evidence vs. Key Comparators


Reduced Cytotoxic Potency vs. 10-Deacetyl-13-oxobaccatin III in Human Cancer Cell Lines

At a fixed concentration of 30 μg/mL, 19-hydroxy-10-deacetylbaccatin III exhibits substantially weaker inhibition of NCI-H226 (non-small cell lung cancer) and A498 (renal carcinoma) cell growth compared to 10-deacetyl-13-oxobaccatin III, a closely related taxane with a C13 ketone instead of the C13 side chain. In NCI-H226 cells, inhibition is 32% vs. 49.2%, a 17.2-percentage-point absolute reduction . In A498 cells, inhibition is 16.6% vs. 29.7%, an absolute reduction of 13.1 percentage points . This lower intrinsic cytotoxicity makes 19-hydroxy-10-deacetylbaccatin III a more suitable intermediate for semi-synthetic routes where preservation of cell viability during production or downstream purification is desirable.

Cytotoxicity Taxane Cancer cell lines

Unique Synthetic Utility: Direct Precursor to 19-Hydroxydocetaxel, a Highly Cytotoxic Docetaxel Analog

19-Hydroxy-10-deacetylbaccatin III is a direct starting material for the semi-synthesis of 19-hydroxydocetaxel, a compound reported to exhibit 'high level of cytotoxicity in vitro' [1]. This transformation exploits the native C19 hydroxyl group already present in the baccatin core. In contrast, baccatin III and 10-deacetylbaccatin III lack this C19 hydroxyl and would require additional oxidation steps and protecting group strategies to install the 19-hydroxy functionality, reducing synthetic efficiency and increasing step count . While quantitative IC50 values for 19-hydroxydocetaxel are not publicly available in the vendor literature, the qualitative statement of 'high level of cytotoxicity' is consistently cited across multiple reputable sources [1] and underscores the value of 19-hydroxy-10-deacetylbaccatin III as an enabling intermediate.

Semi-synthesis Docetaxel analog 19-Hydroxydocetaxel

Analytical Reference Standard: Specified Impurity for Baccatin III Drug Substance Quality Control

19-Hydroxy-10-deacetylbaccatin III is an identified impurity of baccatin III (the starting material for paclitaxel and docetaxel semi-synthesis) . In commercial baccatin III batches, typical impurity profiles include 10-deacetylbaccatin III at 0.2–3.0% w/w and 7-epi-baccatin III at 0.1–1.0% w/w, with total related substances controlled to <5.0% . Although the specific level of 19-hydroxy-10-deacetylbaccatin III is not quantified in the cited reference, its inclusion in impurity catalogs from multiple suppliers [1] confirms its relevance to pharmaceutical quality control. Using authentic 19-hydroxy-10-deacetylbaccatin III as a reference standard ensures accurate identification and quantification of this specific impurity in baccatin III drug substance, which is required for ANDA submissions and commercial production of paclitaxel and docetaxel [2].

Impurity profiling Quality control HPLC reference standard

Recommended Procurement Scenarios for 19-Hydroxy-10-deacetylbaccatin III Based on Quantitative Differentiation Evidence


Semi-Synthesis of 19-Hydroxydocetaxel for SAR Studies

Medicinal chemistry groups seeking to explore C19-modified docetaxel analogs should procure 19-hydroxy-10-deacetylbaccatin III as the starting material. Its native C19 hydroxyl group directly enables the synthesis of 19-hydroxydocetaxel [1], avoiding the multi-step oxidation/protection sequences required if baccatin III or 10-deacetylbaccatin III were used. The compound's lower intrinsic cytotoxicity (16.6% inhibition in A498 cells at 30 μg/mL) also minimizes unwanted cellular effects during intermediate handling.

Analytical Method Development and Validation for Baccatin III Drug Substance

Quality control laboratories developing HPLC or LC-MS methods for baccatin III purity assessment should include 19-hydroxy-10-deacetylbaccatin III as a specified impurity reference standard . This ensures accurate peak identification and quantification in accordance with ICH Q3A guidelines. Use of an incorrect analog (e.g., 10-deacetylbaccatin III) would compromise method specificity and regulatory acceptability for ANDA submissions [2].

Comparative Taxane Cytotoxicity Screening

Researchers investigating the structure-activity relationships of taxanes in renal (A498) and lung (NCI-H226) cancer models can use 19-hydroxy-10-deacetylbaccatin III as a low-potency comparator. At 30 μg/mL, its inhibition rates of 16.6% (A498) and 32% (NCI-H226) provide a baseline against which more potent analogs like 10-deacetyl-13-oxobaccatin III (29.7% and 49.2%, respectively) can be benchmarked, aiding in the identification of structural features critical for enhanced activity.

Biosynthetic Pathway Elucidation and Metabolic Engineering

Plant biochemists and synthetic biology groups engineering paclitaxel production in heterologous hosts require 19-hydroxy-10-deacetylbaccatin III as an authentic standard for metabolite identification and quantification. Its distinct retention time and mass spectral signature [1] allow for unambiguous tracking of the C19 hydroxylation step in the taxane biosynthetic pathway, a key bifurcation point that distinguishes the paclitaxel and docetaxel branches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 19-hydroxy-10-deacetylbaccatin III

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.